![molecular formula C11H14BBrClNO2 B6299451 5-Bromo-2-chloropyridine-4-boronic acid, pinacol ester CAS No. 2121514-81-4](/img/structure/B6299451.png)
5-Bromo-2-chloropyridine-4-boronic acid, pinacol ester
Overview
Description
5-Bromo-2-chloropyridine-4-boronic acid, pinacol ester is a type of organoboron compound. It is a valuable building block in organic synthesis . It is used in the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Synthesis Analysis
Pinacol boronic esters, including 5-Bromo-2-chloropyridine-4-boronic acid, pinacol ester, are synthesized through various methods. Protodeboronation of these esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The structure of 5-Bromo-2-chloropyridine-4-boronic acid, pinacol ester is characterized by the presence of a boronic ester group (Bpin). This group is generally considered bulky due to the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common application of 5-Bromo-2-chloropyridine-4-boronic acid, pinacol ester . Additionally, catalytic protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Suzuki–Miyaura Coupling
The compound is used as a boron reagent in the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond from a boronic acid and an organohalide . The reaction is mild, functional group tolerant, and environmentally benign .
Preparation of Organotrifluoroborate
The compound can be converted into organotrifluoroborate . This conversion is clean and results in a mixture of organotrifluoroborate and pinacol .
Synthesis of DYRK1A Inhibitors
The compound is employed in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs as DYRK1A inhibitors . These inhibitors are potential therapeutic agents for several neurodegenerative and neurodevelopmental disorders .
Preparation of Positron Emission Tomography (PET) Radioligand
The compound is used in the preparation of the PET radioligand [11 C]MK-1064 . This radioligand is applicable in the imaging of the orexin-2 receptor .
Synthesis of Orexin 2 Receptor Antagonist (2-SORA) MK-1064
The compound is used in the synthesis of the orexin 2 receptor antagonist (2-SORA) MK-1064 . This antagonist has potential applications in the treatment of sleep disorders .
Preparation of Microsomal Prostaglandin E Synthase-1 Inhibitors
The compound is used in the preparation of pyridyl-cycloalkyl derived microsomal prostaglandin E synthase-1 inhibitors . These inhibitors have potential applications in the treatment of inflammation and pain .
Safety and Hazards
Future Directions
The use of boronic acid-based linkages, including boronic acid esters, is expected to continue in the development of novel materials that show a longer lifetime and can be easily recycled . They are also expected to be utilized in various polymer systems, from commercial thermoplastics to low molecular weight thermosetting resins .
Mechanism of Action
Target of Action
5-Bromo-2-chloropyridine-4-boronic acid pinacol ester is a type of pinacol boronic ester , which are highly valuable building blocks in organic synthesis . The primary targets of this compound are the carbon-carbon bonds in organic molecules, where it plays a crucial role in facilitating bond formation .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs, with the organic groups being transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction facilitated by this compound can lead to a broad range of functional group transformations . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s worth noting that pinacol boronic esters, in general, are usually bench stable, easy to purify, and often commercially available
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds in organic molecules . This can lead to the synthesis of a wide variety of organic compounds, including anti-tumour inhibitor pyrimidine compounds .
Action Environment
The action of 5-Bromo-2-chloropyridine-4-boronic acid pinacol ester can be influenced by environmental factors such as pH . For instance, the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific conditions in which it is used .
properties
IUPAC Name |
5-bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)7-5-9(14)15-6-8(7)13/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSGLCXBJIRHFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BBrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401144297 | |
Record name | Pyridine, 5-bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401144297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloropyridine-4-boronic acid pinacol ester | |
CAS RN |
2121514-81-4 | |
Record name | Pyridine, 5-bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 5-bromo-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401144297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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